5-methoxy-1H-indole-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.2 g/mol |
IUPAC Name |
5-methoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C10H10N2O2/c1-14-7-2-3-8-6(4-7)5-9(12-8)10(11)13/h2-5,12H,1H3,(H2,11,13) |
InChI Key |
DVXWLUUAUIACMF-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Methoxy 1h Indole 2 Carboxamide and Its Precursors
Synthesis of 5-Methoxy-1H-indole-2-carboxylic Acid Precursors
A significant development in the synthesis of 5-methoxy-1H-indole-2-carboxylic acid has been the establishment of a process starting from malonate derivatives. researchgate.netacs.org This process is noted for its use of readily available starting materials, low waste production, and safe operation on a molar scale, all while achieving high yields. researchgate.net
The key steps in this process that have been optimized include:
Azo coupling: The reaction of a diazonium salt with a malonate derivative. researchgate.net
Japp-Klingemann rearrangement: To form the crucial hydrazone intermediate. researchgate.net
Fischer indole (B1671886) synthesis: The final cyclization to form the indole ring. researchgate.net
Alternative Synthetic Pathways to Key Intermediates
The principal precursor to 5-methoxy-1H-indole-2-carboxamide is 5-methoxy-1H-indole-2-carboxylic acid. An efficient and scalable process for this intermediate has been developed utilizing the Fischer indole synthesis as the key ring-forming step. This methodology starts from readily available materials and has been optimized for high yield and safety on a molar scale.
A significant alternative to the β-ketoester route involves the use of malonic acid derivatives. nih.govresearchgate.net Specifically, diethyl 2-methylmalonate can be coupled with the diazonium salt of p-anisidine (B42471). nih.gov This pathway also leverages the Japp−Klingemann rearrangement and Fischer indole synthesis. The main areas of optimization for these processes include the azo coupling reaction, the rearrangement, and the final cyclization step. nih.govresearchgate.net This malonate-based approach is noted for using accessible starting materials and generating minimal waste. nih.govresearchgate.net
A comparative overview of these two processes starting from p-anisidine is presented below:
Table 1: Comparison of Synthetic Processes for 5-methoxy-1H-indole-2-carboxylic acid
| Feature | Process A | Process B |
| Key Reagent | Ethyl 2-methylacetoacetate | Diethyl 2-methylmalonate |
| Key Reactions | Azo coupling, Japp−Klingemann rearrangement, Fischer indole synthesis | Azo coupling, Japp−Klingemann rearrangement, Fischer indole synthesis |
| Reported Overall Yield | 75-80% | High yields reported |
| Reference | nih.gov | nih.gov |
Amide Bond Formation Methodologies for this compound
The conversion of 5-methoxy-1H-indole-2-carboxylic acid to the corresponding primary amide, this compound, is a critical transformation. This is typically achieved using standard peptide coupling reagents or by converting the carboxylic acid into a more reactive species.
Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate amide bond formation. The reaction proceeds through the activation of the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by ammonia (B1221849) or an amine. The use of an additive like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction. thieme-connect.de While specific examples for the synthesis of the unsubstituted this compound using this method are not detailed in the provided literature, the direct acylation of indoles with carboxylic acids using DCC and DMAP is a well-established procedure, yielding N-acylated products in high yields. thieme-connect.de This general methodology is readily applicable to the amidation of the 2-carboxylic acid functional group.
Phosphonium salts, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent), are highly effective coupling agents for peptide and amide synthesis. wikipedia.orgmdpi.com The BOP reagent activates the carboxylic acid, enabling its reaction with an amine. This method is advantageous as it often minimizes side reactions. wikipedia.org A general procedure involves stirring the indole-2-carboxylic acid with BOP reagent and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as dichloromethane (B109758) (DCM), followed by the addition of the amine component. mdpi.com This approach has been successfully used to synthesize a variety of N-substituted indole-2-carboxamides. mdpi.com
Table 2: BOP-Mediated Synthesis of Indole-2-carboxamides
| Reactants | Reagents | Solvent | Outcome | Reference |
| Indole-2-carboxylic acid, Amine | BOP, DIPEA | DCM | N-substituted indole-2-carboxamide | mdpi.com |
1,1'-Carbonyldiimidazole (CDI) is another reagent used to activate carboxylic acids for amidation. wikipedia.org The reaction involves the carboxylic acid attacking CDI to form a highly reactive N-acylimidazolide intermediate, with the concurrent release of carbon dioxide and an imidazole (B134444) molecule. This activated intermediate then readily reacts with ammonia to form the desired carboxamide. CDI is considered a milder and more easily handled reagent compared to acid chlorides. wikipedia.org
A classical and robust method for preparing amides involves the conversion of the carboxylic acid to its corresponding acyl chloride, which is then condensed with ammonia. 5-methoxy-1H-indole-2-carboxylic acid can be converted to 5-methoxy-1H-indole-2-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). nih.govorgsyn.org The resulting acyl chloride is highly reactive and is typically used immediately without isolation. orgsyn.org Subsequent treatment with an aqueous solution of ammonia affords this compound in good yields. nih.gov
Table 3: Synthesis via Acyl Chloride Intermediate
| Step | Reagents | Intermediate | Product | Yield | Reference |
| 1 | 5-methoxy-1H-indole-2-carboxylic acid, SOCl₂, cat. DMF | 5-methoxy-1H-indole-2-carbonyl chloride | - | - | nih.govorgsyn.org |
| 2 | Acyl chloride intermediate, aq. NH₃ | - | This compound | Good | nih.gov |
Derivatization Strategies for the this compound Scaffold
The this compound scaffold offers multiple positions for chemical modification, enabling the synthesis of diverse derivatives for various applications, including medicinal chemistry.
N-Amide Substitution: The amide nitrogen is a common site for derivatization. A wide range of N-substituted indole-2-carboxamides have been synthesized by coupling the parent carboxylic acid with various primary or secondary amines using standard coupling techniques (BOP, EDC, etc.). mdpi.commdpi.comnih.gov This strategy has been employed to develop novel agonists for the TRPV1 ion channel. mdpi.comnih.gov
Transformation of the Carboxamide: The carboxamide group itself can be chemically transformed. For instance, it can be dehydrated using reagents like phosphorus(V) oxychloride to yield the corresponding 5-methoxy-1H-indole-2-carbonitrile. nih.gov This nitrile derivative serves as a versatile intermediate for further functionalization.
Modification of the Indole Ring:
C3-Position: The C3 position of the indole ring is susceptible to electrophilic substitution. The nitrile derivative (5-methoxy-1H-indole-2-carbonitrile) can be iodinated at the C3 position. nih.gov
N1-Position (Indole Nitrogen): The indole nitrogen can be alkylated or acylated. For example, N-methylation can be achieved using reagents like dimethyl carbonate (DMC) in the presence of a base. mdpi.com N-acetylation is also a common modification. bldpharm.com
C5-Position: While the starting material already possesses a methoxy (B1213986) group at C5, strategies exist for introducing other substituents at this position on related indole-2-carboxylic acid scaffolds, often through multi-step syntheses starting from different precursors. nih.gov
Multicomponent Reactions: The parent intermediate, 5-methoxy-1H-indole-2-carboxylic acid, can participate in multicomponent reactions, such as the Ugi four-component reaction. This allows for the rapid assembly of complex, polyheterocyclic structures in a single step, demonstrating a powerful derivatization approach. rug.nl
Table 4: Summary of Derivatization Strategies
| Position/Group | Modification Type | Example Reaction/Reagents | Resulting Structure | Reference |
| Amide Nitrogen | N-Alkylation/Arylation | Coupling with various amines (e.g., using BOP) | N-substituted carboxamides | mdpi.commdpi.com |
| C2-Carboxamide | Dehydration | POCl₃ | C2-Carbonitrile | nih.gov |
| C3-Position | Iodination | Iodine-based reagents on the nitrile derivative | 3-Iodo-2-carbonitrile | nih.gov |
| N1-Position | Alkylation/Acylation | DMC, K₂CO₃ / Acetic anhydride | N-Methyl/N-Acetyl indole | mdpi.combldpharm.com |
| Scaffold | Multicomponent Reaction | Ugi reaction with an aniline, aldehyde, and isocyanide | Complex indolo[3,2-c]quinolinones | rug.nl |
Substituent Modifications on the Indole Core (e.g., C3, C5, C6)
Modifications to the indole ring of this compound are crucial for fine-tuning electronic properties and steric interactions. Research has explored substitutions at various positions, primarily C3, C5, and C6, to enhance biological activity.
The C5 position, already bearing a methoxy group, is a frequent target for substitution. Studies have shown that replacing or supplementing the 5-methoxy group with other substituents can have significant effects. For instance, the synthesis of analogues where the 5-methoxy group is replaced with a 5-fluoro or 5-trifluoromethyl group has been documented. acs.org Comparative studies indicate that a 5-chloro substituent can be more favorable than the 5-methoxy group for certain biological activities, while a 5-fluoro substitution may lead to a loss in potency. acs.org The introduction of a 6-methoxy group, using 6-methoxy substituted indole-2-carboxylic acid as a precursor, has also been explored in multicomponent reactions. rug.nl
The C3 position of the indole core is another key site for modification. A common strategy involves maintaining a methyl group at this position. nih.gov In other approaches, the C3 position has been functionalized to introduce more complex moieties. For example, derivatives have been synthesized where a (Z)-methyl 3-((3-(3-fluorophenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl) group is attached to the C3 position of a 6-methoxy-1H-indole-2-carboxylate, demonstrating the introduction of a complex heterocyclic system via a methylidene linker. nih.gov Furthermore, investigations into the impact of substituents at the C3 position have shown that an unsubstituted C3 (R1=H) or a planar group like a methoxy-vinyl group can lead to optimal fitting within certain protein binding pockets. nih.gov
Table 1: Examples of Substituent Modifications on the Indole Core
| Position | Substituent | Precursor/Derivative | Reference |
|---|---|---|---|
| C5 | -F (Fluoro) | 5-fluoro-1H-indole-2-carboxamide analogue | acs.org |
| C5 | -CF3 (Trifluoromethyl) | 5-(trifluoromethyl)-1H-indole-2-carboxamide analogue | acs.org |
| C5 | -Cl (Chloro) | 5-chloro-1H-indole-2-carboxylic acid | rug.nl |
| C6 | -OCH3 (Methoxy) | 6-methoxy-1H-indole-2-carboxylic acid | rug.nl |
| C3 | -CH3 (Methyl) | 3-methyl-indole-2-carboxamide derivative | nih.gov |
| C7 | -Cl (Chloro) | 7-chloro-1H-indole-2-carboxamide regio-isomer | acs.org |
Functionalization at the Carboxamide Nitrogen (N-substitution)
Functionalization at the carboxamide nitrogen is a primary strategy for expanding the chemical diversity of this compound derivatives. This is typically achieved by coupling the parent 5-methoxy-1H-indole-2-carboxylic acid with a wide array of primary or secondary amines.
Standard coupling methods, often employing reagents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM), facilitate the formation of the amide bond. nih.govnih.gov This approach has been used to synthesize a variety of N-substituted derivatives, including those with simple alkyl or aryl groups, as well as more complex moieties.
Examples of N-substitution include the preparation of N,N-dimethyl-1H-indole-2-carboxamide and N-(4-methoxybenzyl)-1H-indole-2-carboxamide. mdpi.comsigmaaldrich.com More elaborate functionalizations involve attaching heterocyclic fragments. For instance, derivatives have been created by coupling the indole-2-carboxylic acid with amines that incorporate pyridyl and pyrrolidinyl rings, such as in N-(3-pyridylmethyl)-N-(pyrrolidin-3-ylmethyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide. acs.org Another area of functionalization is the synthesis of hydrazone derivatives. These are prepared from 5-methoxy-indole carboxylic acid and substituted benzaldehydes, creating a C=N bond adjacent to the carboxamide nitrogen. researchgate.net
Table 2: Examples of Functionalization at the Carboxamide Nitrogen
| N-Substituent | Resulting Compound Class | Synthetic Method | Reference |
|---|---|---|---|
| -CH3, -CH3 | N,N-dialkyl carboxamide | Amide coupling | sigmaaldrich.com |
| -CH2-(p-methoxyphenyl) | N-benzyl carboxamide | Amide coupling with 4-methoxybenzylamine | mdpi.com |
| -(3-pyridylmethyl), -(pyrrolidin-3-ylmethyl) | N,N-disubstituted carboxamide with heterocyclic moieties | Amide coupling following reductive amination | acs.org |
| -N=CH-(substituted phenyl) | Hydrazone derivative | Condensation with substituted benzaldehydes | researchgate.net |
| -CH2CH2-NH-(phenylsulfonyl) | N-substituted carboxamide with sulfonamide linker | Amide coupling with a pre-formed amine | nih.gov |
Linker Region Elongation and Structural Alterations
Altering the linker region between the indole-2-carboxamide core and its N-substituents allows for precise control over the spatial orientation and flexibility of the molecule. This can involve elongating the linker or introducing different functional groups and structural constraints.
Synthetic strategies often begin with the reductive amination of commercially available amines and aldehydes to create a secondary amine intermediate, which is then acylated with the indole-2-carboxylic acid. acs.org This multi-step process allows for the construction of varied linker regions. For example, a pyrrolidin-3-ylmethyl group has been used as a linker, connecting a pyridyl moiety to the carboxamide nitrogen. acs.org
Significant structural alterations can also be made directly at the amide bond. A notable example is the synthesis of (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone. nih.gov In this unique structure, the carboxamide nitrogen is replaced by the nitrogen of a second 5-methoxy-indole ring, creating a rigid, dimeric indole structure linked by a ketone. This transformation is achieved through the oxidation of the corresponding dihydroindole precursor using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.gov Such alterations dramatically change the shape and electronic properties of the molecule compared to a simple carboxamide.
Incorporation of Diverse Heterocyclic Moieties
The incorporation of heterocyclic rings is a well-established strategy in drug design to introduce new interaction points, modulate physicochemical properties, and improve biological activity. The this compound framework readily accommodates the integration of various heterocyclic systems.
Heterocycles can be introduced as N-substituents on the carboxamide group. Pyrrolidine (B122466) and pyridine (B92270) rings are common examples, often incorporated through multi-step syntheses involving reductive amination followed by amide coupling. acs.org In some cases, the entire indole scaffold itself has been compared to other heterocyclic cores. For instance, replacing a 5-chloroindole (B142107) moiety with a benzimidazole (B57391) resulted in a complete loss of potency in one study, highlighting the critical role of the indole ring for the desired biological effect. acs.org
Heterocycles can also be attached to other positions of the indole core. The synthesis of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates demonstrates the attachment of a thiazolidine (B150603) ring at the C3 position. nih.gov More complex, fused heterocyclic systems can also be constructed. For example, indolo[3,2-c]quinolinones have been synthesized from indole-2-carboxamide precursors through a palladium-catalyzed dual C-H functionalization, effectively fusing a quinolinone system to the indole [b] face. rug.nl Other complex systems like perimidines have also been synthesized and attached to various scaffolds, indicating the broad potential for incorporating diverse heterocycles. tandfonline.com Five-membered heterocycles like imidazole and triazole are also recognized as important components in molecular design. nih.gov
Table 3: Examples of Incorporated Heterocyclic Moieties
| Incorporated Heterocycle | Position of Incorporation | Synthetic Strategy | Reference |
|---|---|---|---|
| Pyrrolidine | Carboxamide N-substituent | Reductive amination and amide coupling | acs.org |
| Pyridine | Carboxamide N-substituent | Reductive amination and amide coupling | acs.org |
| Benzimidazole | Core scaffold replacement | Total synthesis | acs.org |
| Thioxothiazolidine | C3-substituent via methylidene linker | Knoevenagel condensation | nih.gov |
| Quinolinone | Fused to indole [b] face | Ugi reaction followed by Pd-catalyzed cyclization | rug.nl |
| Perimidine | General attachment to scaffolds | Interaction of diamine with isothiocyanate | tandfonline.com |
Structure Activity Relationship Sar Studies of 5 Methoxy 1h Indole 2 Carboxamide Derivatives
Influence of Methoxy (B1213986) Group Position and Nature on Biological Efficacy
The position and nature of the methoxy group on the indole (B1671886) ring are critical determinants of the biological efficacy of 5-methoxy-1H-indole-2-carboxamide derivatives. Research has shown that substitution at the 5-position of the indole core with small, electron-donating groups like methoxy can be favorable for certain biological activities. acs.org For instance, in the context of anti-Trypanosoma cruzi activity, compounds with a methoxy group at the 5-position demonstrated moderate to good potency. acs.org However, in other contexts, such as antiplasmodial activity, a 5-methoxy substituent was not well-tolerated and resulted in a significant loss of potency. acs.org This highlights the target-dependent nature of the structure-activity relationship (SAR).
The electronic properties of the substituent at the 5-position play a crucial role. While electron-donating groups can be beneficial in some cases, electron-withdrawing groups at this position have also been shown to be critical for the allosteric modulation of the cannabinoid receptor 1 (CB1). acs.orgnih.gov This differential requirement underscores the nuanced interplay between the electronic nature of the substituent and the specific biological target.
Correlates of Substituents on the Indole Core with Pharmacological Activity (C3, C4, C6, C7)
Substitutions at various positions on the indole core, namely C3, C4, C6, and C7, have a profound impact on the pharmacological activity of indole-2-carboxamide derivatives.
Effects of Alkyl Chain Length at C3 Position on Allosteric Modulation
The length of the alkyl chain at the C3 position of the indole ring is a critical factor influencing the allosteric modulation of receptors like the CB1 receptor. acs.orgnih.govnih.gov Studies have revealed that a linear alkyl group at this position is preferred. nih.gov Specifically, an n-propyl group has been identified as optimal for enhancing the allosteric modulation of orthosteric ligand binding, while an n-hexyl group is preferred for increasing the affinity of the allosteric modulator to the CB1 receptor. acs.orgnih.gov Increasing the alkyl chain length from an ethyl to an n-pentyl group has been shown to enhance the allosteric effect. nih.gov However, further elongation to n-heptyl or n-nonyl groups does not lead to improved allosteric effects on the CB1 receptor. nih.gov This suggests an optimal range for the alkyl chain length at the C3 position for achieving desired allosteric modulation.
Differential Impact of Electron-Donating and Electron-Withdrawing Groups at C5
The electronic nature of the substituent at the C5 position of the indole ring has a significant and often differential impact on pharmacological activity. For allosteric modulation of the CB1 receptor, an electron-withdrawing group at the C5 position is a key structural requirement. acs.orgnih.gov In contrast, for anti-Trypanosoma cruzi activity, small, aliphatic, electron-donating groups at the 5'-position of the indole core, such as methyl, cyclopropyl, ethyl, or methoxy groups, were found to be favorable, while electron-withdrawing groups like halogens led to inactive compounds. acs.org This again emphasizes that the optimal electronic properties at the C5 position are highly dependent on the specific biological target and the desired pharmacological outcome.
Elucidation of Optimal Carboxamide N-substituent (R-group) for Desired Activity
The substituent attached to the nitrogen atom of the carboxamide group (the R-group) plays a pivotal role in determining the biological activity of indole-2-carboxamide derivatives.
Comparison of Aromatic and Aliphatic Substituents
The nature of the N-substituent, whether aromatic or aliphatic, significantly influences the biological profile of indole-2-carboxamides. In the context of CB1 receptor allosteric modulators, modifications to the phenyl ring of the N-phenethyl substituent have been extensively studied. nih.gov For instance, the presence of a diethylamino group at the 4-position of the phenyl ring was found to enhance the modulation potency. nih.gov In other studies, various bulky aliphatic and aromatic head groups have been incorporated, with their activity being dependent on the specific mycobacterial species being targeted. nih.gov For example, a cyclooctyl substituent maintained antimicrobial activity against M. tuberculosis, while smaller rings were not tolerated. nih.gov This illustrates the importance of the size and nature of the substituent in achieving specific biological activities.
| Compound ID | N-Substituent | Target | Activity | Reference |
| 45 | 4-diethylaminophenyl | CB1 Receptor | IC50 = 79 nM | nih.gov |
| 10 | Cyclooctyl | M. tuberculosis | MIC = 0.39 µg/mL | nih.gov |
| 8c | 4-fluorobenzyl | KNS42 cells | IC50 = 3.41 µM (cytotoxicity) | nih.gov |
Non-Classical Isosteres and Amide Reversal Strategies
To improve physicochemical properties and explore new chemical space, researchers have employed strategies such as using non-classical isosteres for the amide bond and reversing the amide linkage. Replacing the carboxamide with a non-classical isostere like a sulfonamide has been shown to result in a complete loss of potency in some cases, highlighting the critical role of the amide functionality. acs.org However, reversing the amide bond has, in certain instances, restored potency to levels similar to the original compound, albeit sometimes with altered metabolic stability. acs.org These strategies offer alternative approaches to modulate the activity and properties of indole-2-carboxamide derivatives. The use of bioisosteres like 1,2,4-oxadiazoles and 1,2,3-triazoles has also been explored to mimic the amide bond and potentially improve properties such as metabolic stability and membrane permeability. nih.gov
Impact of Linker Region Modifications on Potency and Selectivity
The linker region, which connects the core indole scaffold to other parts of the molecule, plays a critical role in determining the potency and selectivity of this compound derivatives. Research has shown that the nature, length, and rigidity of this linker can significantly influence how the molecule interacts with its biological target. mdpi.com
One notable finding is the importance of a phenethyl moiety in the linker for antiproliferative activity. mdpi.com In a series of indole-2-carboxamide derivatives, those incorporating a phenethyl group demonstrated greater potency against breast cancer cell lines compared to derivatives with other linkers. mdpi.com This suggests that the size and flexibility of the phenethyl group are optimal for fitting into the binding site of the target proteins, such as EGFR and CDK2. mdpi.com
Further modifications to the terminal phenyl ring of the phenethyl linker have also been explored to enhance activity. The introduction of various substituents on this ring system has led to the development of compounds with improved inhibitory effects. For instance, derivatives with a morpholino or a 2-methylpyrrolidin-1-yl group on the phenethyl moiety have shown significant potency. mdpi.com
The table below illustrates the impact of linker modifications on the antiproliferative activity of certain 5-chloro-3-methyl-1H-indole-2-carboxamide derivatives, providing insight into how these changes might translate to the 5-methoxy series.
| Compound | Linker Modification | GI50 (µM) against MCF-7 |
| 5d | N-(4-morpholinophenethyl) | 0.95 |
| 5e | N-(4-(2-methylpyrrolidin-1-yl)phenethyl) | 1.02 |
| 5h | N-(4-morpholinophenethyl) with additional Cl at C7 | 1.15 |
| 5i | N-(4-morpholinophenethyl) with additional Cl at C7 | 1.21 |
| 5j | N-(4-(pyrrolidin-1-yl)phenethyl) | 0.99 |
| 5k | N-(4-(piperidin-1-yl)phenethyl) | 1.50 |
Data sourced from a study on 5-chloro-3-methyl-1H-indole-2-carboxamide derivatives, which highlights the importance of the substituted phenethyl linker. mdpi.com
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the interaction between a drug and its biological target. For this compound derivatives, the presence of chiral centers can lead to enantiomers with potentially different biological activities.
In the development of antiplasmodial agents based on the indole-2-carboxamide scaffold, the stereochemistry at a pyrrolidine (B122466) ring attached to the carboxamide was investigated. A study isolated and evaluated the R- and S-enantiomers of a lead compound. Interestingly, both enantiomers exhibited comparable potencies against Plasmodium falciparum. acs.org This suggests that for this particular scaffold and biological target, the specific stereoconfiguration at that position may not be a critical determinant of activity. acs.org
However, this is not always the case, and for other biological targets, the stereochemistry can be paramount. The synthesis of optically active derivatives is often a key strategy in medicinal chemistry to develop more selective and potent drugs. nih.gov The goal is to identify the enantiomer that fits more precisely into the chiral binding site of a receptor or enzyme, leading to a better therapeutic effect. For instance, in the design of inhibitors for certain enzymes, creating fused rings with specific stereochemistry was found to be crucial, as the wrong orientation could lead to steric hindrance and a decrease in inhibitory activity. nih.gov
The table below shows the antiplasmodial activity of enantiomers of a specific indole-2-carboxamide derivative.
| Compound | Enantiomer | Pf3D7-IC50 (µM) |
| 6a | R | 1.2 |
| 6a | S | 1.5 |
This data demonstrates that for this particular compound, both enantiomers have similar antiplasmodial potency. acs.org
These findings highlight the nuanced role of stereochemistry in the SAR of this compound derivatives. While in some cases, the stereochemical configuration may have a minimal impact on potency, in others, it can be a deciding factor for biological activity. Therefore, careful consideration and investigation of stereochemistry are essential steps in the optimization of these compounds as potential therapeutic agents.
Biological Activities and Preclinical Investigations of 5 Methoxy 1h Indole 2 Carboxamide Analogs
Anti-infective Potentials
Analogs of 5-methoxy-1H-indole-2-carboxamide have been the subject of significant research, revealing a range of anti-infective properties. These investigations have demonstrated the potential of the indole-2-carboxamide scaffold as a basis for developing new therapeutic agents against various pathogens.
The indole-2-carboxamide chemical framework has been identified as a promising source of antibacterial agents. novartis.com While much of the research has focused on mycobacteria, studies have also explored the efficacy of these compounds against other pathogenic bacteria. For instance, a series of ten synthesized 5-bromoindole-2-carboxamides, which are structural analogs, were evaluated for their activity against pathogenic Gram-negative bacteria. researchgate.net Several of these compounds exhibited high antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL against Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi. researchgate.net Notably, some of these analogs displayed higher potency against E. coli and P. aeruginosa than the standard antibiotics gentamicin and ciprofloxacin. researchgate.net In contrast, some MmpL3-inhibiting indole (B1671886) carboxamides that are highly active against mycobacteria have been shown to be specific to this genus and lack activity against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, and Enterococcus faecalis. nih.gov
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|---|
| 5-bromoindole-2-carboxamide analog 7a | Escherichia coli | 0.40 | researchgate.net |
| 5-bromoindole-2-carboxamide analog 7b | Pseudomonas aeruginosa | 0.35 | researchgate.net |
| 5-bromoindole-2-carboxamide analog 7c | Klebsiella pneumoniae | 0.65 | researchgate.net |
| 5-bromoindole-2-carboxamide analog 7g | Salmonella Typhi | 1.25 | researchgate.net |
The broader class of carboxamide derivatives has been extensively investigated for antifungal properties, primarily through the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the fungal respiratory chain. nih.govnih.gov A series of novel N-phenethyl-1,2,3-trizole-4-carboxyl amide analogues demonstrated good fungicidal activities toward Sclerotinia sclerotiorum and Botrytis cinerea. nih.gov Another study on carboxamide derivatives containing a 1,2,3-triazole ring identified a compound, A3-3, with significant activity against several phytopathogenic fungi, including Sclerotinia sclerotiorum (EC₅₀ value of 1.08 μg/mL) and Botrytis cinerea (EC₅₀ value of 8.75 μg/mL). nih.gov While Indole-3-thiocarboxamide has been identified as an antifungal agent, specific research focusing on the antifungal potential of this compound analogs is less prominent in the current literature. medchemexpress.com
Indole-2-carboxamide analogs have emerged as a highly potent class of antitubercular agents, demonstrating significant activity against Mycobacterium tuberculosis (M. tb), the bacterium responsible for tuberculosis (TB). novartis.comnih.gov This class of compounds has shown efficacy against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tb. nih.govjohnshopkins.eduresearchgate.net
The primary mechanism of action for the antitubercular activity of indole-2-carboxamides is the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3). johnshopkins.eduresearchgate.netkeystonesymposia.org MmpL3 is an essential inner membrane transporter responsible for exporting mycolic acids, in the form of trehalose (B1683222) monomycolate (TMM), from the cytoplasm to the periplasmic space. nih.govkeystonesymposia.org This transport is a crucial step in the formation of the unique and protective mycobacterial outer membrane. keystonesymposia.org By inhibiting MmpL3, indole-2-carboxamides disrupt the cell wall assembly, leading to bacterial death. keystonesymposia.orgresearchgate.net The identification of MmpL3 as the target was confirmed through studies where resistant mutants were generated, which consistently showed mutations in the mmpL3 gene. nih.govchemrxiv.org This targeted mechanism makes MmpL3 an attractive focus for the development of novel anti-TB drugs. nih.govkeystonesymposia.org
The potent antitubercular activity of indole-2-carboxamide analogs has been demonstrated in various preclinical models. In vitro studies have identified compounds with sub-micromolar activity. For example, one analog demonstrated a Minimum Inhibitory Concentration (MIC) of 0.68 μM against the M. tb H37Rv strain. nih.gov Further optimization of the indole-2-carboxamide scaffold has led to the identification of compounds with even greater potency. A 4,6-difluoro-substituted analog showed excellent activity against drug-sensitive M. tb with an MIC of 0.012 μM, and it retained its potency against MDR and XDR strains. nih.gov
The efficacy of these compounds extends to in vivo models of tuberculosis. The same 4,6-difluoro analog demonstrated excellent activity in a mouse model of TB aerosol lung infection. nih.gov In another study, a lead preclinical candidate from the indole-2-carboxamide class was evaluated in an in vitro granuloma model using immune cells from healthy individuals and those with type 2 diabetes mellitus. johnshopkins.edu The treatment resulted in a significant reduction in the viability of M. tb within these granulomas, highlighting the potential of these compounds to function effectively within the host immune environment. johnshopkins.eduresearchgate.net
| Compound Analog | Target Strain | In Vitro Activity (MIC) | In Vivo/Ex Vivo Model Efficacy | Reference |
|---|---|---|---|---|
| Indole-2-carboxamide (Compound 3) | M. tb H37Rv | 0.68 μM | Non-cytotoxic to human THP-1 cells up to 50 μM | nih.gov |
| N-(1-(Adamantan-1-yl)ethyl)-5-methoxy-1H-indole-2-carboxamide (8c) | M. tb H37Rv | >20 μM | N/A | nih.gov |
| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (26) | Drug-sensitive M. tb | 0.012 μM | Excellent activity in TB aerosol lung infection model | nih.gov |
| Indoleamide Preclinical Candidate (Indoleamide 3) | M. tb | N/A | Significant reduction of M. tb viability in in vitro granuloma model | johnshopkins.edu |
Beyond antibacterial activity, the indole-2-carboxamide scaffold has been successfully developed to yield potent inhibitors of viral replication, particularly against neurotropic alphaviruses. nih.govresearcher.life These mosquito-borne pathogens, which include Western Equine Encephalitis Virus (WEEV), can infect the central nervous system and cause severe encephalitis. nih.govresearcher.life
Initial research identified indole-2-carboxamides as alphavirus replication inhibitors. nih.gov Subsequent development of this series led to significant improvements, including a 10-fold increase in potency in a WEEV replicon assay. nih.gov One analog, referred to as compound 9h (CCG-203926), demonstrated protective effects in a mouse model of acute viral encephalitis caused by the neuroadapted Sindbis virus (NSV). nih.govepa.govbohrium.com Treatment with this compound led to improved symptoms and survival, which correlated with its in vitro antiviral activity. epa.govbohrium.com
A key challenge in treating neurotropic viruses is ensuring the therapeutic agent can cross the blood-brain barrier. Research efforts have focused on modifying the indole-2-carboxamide structure to reduce recognition by efflux transporters like P-glycoprotein, thereby improving brain penetration. nih.gov These optimization studies have successfully identified new analogs that achieve higher and more sustained drug exposure in plasma and measurable drug levels in the brain in mouse pharmacokinetic studies. nih.gov
| Compound Series/Analog | Target Virus | Key Finding | Reference |
|---|---|---|---|
| Indole-2-carboxamide series | Western Equine Encephalitis Virus (WEEV) | 10-fold improvement in potency in a WEEV replicon assay after optimization. | nih.gov |
| Indole analog 9h (CCG-203926) | Neuroadapted Sindbis Virus (NSV) | Improved symptoms and survival in an in vivo mouse model of alphaviral encephalitis. | nih.govepa.govbohrium.com |
| Optimized indole-2-carboxamides | Neurotropic Alphaviruses | Structural modifications reduced recognition by P-glycoprotein, and one compound achieved measurable drug levels in the brain. | nih.gov |
Anti-Trypanosoma cruzi Activity for Chagas Disease
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge, particularly in Latin America. The limitations of current treatments have spurred the search for new therapeutic agents, with indole-2-carboxamides emerging as a promising scaffold.
The journey to identify potent anti-trypanosomal indole-2-carboxamides began with phenotypic screening of compound libraries against intracellular amastigotes of T. cruzi. Initial hits from these screens, which included compounds with an indole core, displayed moderate potency and good selectivity. A significant lead optimization effort was undertaken to improve the antiparasitic activity and physicochemical properties of these initial hits.
Structure-activity relationship (SAR) studies revealed that small, electron-donating groups at the 5-position of the indole ring, such as a methoxy (B1213986) group, were favorable for anti-trypanosomal potency. Specifically, this compound analogs showed moderate to good activity. The optimization process involved modifying different parts of the molecule, including the indole core, the linker, and the right-hand side (RHS) moiety, to enhance potency, metabolic stability, and solubility. While some modifications led to a significant increase in potency, these were often accompanied by reduced solubility or metabolic stability. The overarching goal of this multiparametric optimization was to achieve a balance of properties suitable for a preclinical candidate.
Table 1: In Vitro Anti-Trypanosoma cruzi Activity of Selected 5-substituted Indole-2-carboxamide Analogs
| Compound ID | 5-substituent | pEC50 (T. cruzi) |
|---|---|---|
| 6 | Methoxy | 5.4 |
| 7 | Methoxy | 5.5 |
pEC50 is the negative logarithm of the half-maximal effective concentration.
Promising candidates from the lead optimization program were advanced to in vivo efficacy studies in mouse models of Chagas disease. These studies are crucial for evaluating the potential of a compound to treat the disease in a living organism. Both acute and chronic models of infection are utilized to assess the compound's ability to reduce parasite burden during different stages of the disease.
One of the optimized indole-2-carboxamide analogs demonstrated the ability to reduce the parasite load in both acute and chronic mouse models of Chagas disease. In the acute phase study, treatment with the compound led to a significant reduction in parasitemia. Similarly, in the chronic phase, the compound was effective in lowering the parasite burden. Despite these promising in vivo results, further development of this particular series was halted due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties. Nevertheless, these findings validate the potential of the indole-2-carboxamide scaffold as a starting point for the development of new treatments for Chagas disease.
Anticancer and Antiproliferative Activities
The indole scaffold is a well-established pharmacophore in cancer drug discovery. Analogs of this compound have been investigated for their potential to inhibit the growth of various cancer cell lines, demonstrating the versatility of this chemical class.
Derivatives of this compound have shown significant growth inhibitory effects against a range of cancer cell lines. In particular, studies have focused on their activity against MCF-7, a human breast adenocarcinoma cell line, and KNS42, a paediatric glioblastoma cell line.
Research on a series of 5-methoxyindole-tethered isatins revealed potent in vitro antiproliferative activity. Several of these compounds exhibited IC50 values in the low micromolar range, indicating strong growth inhibitory properties. For instance, some analogs were found to be more potent than the standard anticancer drug sunitinib. Further mechanistic studies with a lead compound from this series indicated that it induced cell cycle arrest at the G1 phase.
In the context of paediatric brain tumors, novel indole-2-carboxamide analogs have been designed and evaluated for their cytotoxic and antiproliferative activities against the KNS42 glioblastoma cell line. Some of these compounds displayed potent inhibitory activity with IC50 values in the low micromolar range for both cell viability and proliferation. Transcriptional analysis of KNS42 cells treated with a lead compound from this series revealed a significant downregulation in the expression of genes known to be involved in tumor progression, suggesting a potential mechanism for their anticancer effects.
Table 2: Antiproliferative Activity of selected 5-methoxyindole (B15748) Analogs against Cancer Cell Lines
| Compound | Cancer Cell Line | Activity |
|---|---|---|
| 5o (isatin analog) | Various | IC50 = 1.69 µM |
| 5w (isatin analog) | Various | IC50 = 1.91 µM |
| 8c (indole-2-carboxamide) | KNS42 | MIC = 5.67 µM |
IC50 is the half-maximal inhibitory concentration. MIC is the minimum inhibitory concentration.
Targeting Epidermal Growth Factor Receptor (EGFR) and Cyclin Dependent Kinase 2 (CDK2)
A series of 5-substituted-3-ethylindole-2-carboxamides have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins involved in cell cycle progression and cancer proliferation. nih.govresearchgate.net Certain analogs demonstrated significant inhibitory activity against both enzymes. nih.govelsevierpure.com
The investigation focused on compounds with various substitutions at the 5-position of the indole ring. The most potent derivatives were identified as compounds 5g , 5i , and 5j . researchgate.netelsevierpure.com These compounds were further tested for their efficacy as EGFR inhibitors, showing IC₅₀ values ranging from 85 nM to 124 nM, which is comparable to the reference drug erlotinib (B232) (IC₅₀ = 80 nM). researchgate.net
In the CDK2 inhibitory assay, the same compounds exhibited IC₅₀ values between 16 nM and 46 nM. nih.gov Notably, compound 5j (IC₅₀ = 16 ± 02 nM) was found to be more potent than the reference drug dinaciclib (B612106) (IC₅₀ = 20 nM), while compound 5i (IC₅₀ = 24 ± 02 nM) showed comparable efficacy. nih.gov The dual inhibitory action of compounds 5i and 5j suggests their potential as effective antiproliferative agents. nih.govresearchgate.netelsevierpure.com
| Compound | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Reference Compound (EGFR) | Reference Compound (CDK2) |
|---|---|---|---|---|
| 5c | - | 46 ± 05 | Erlotinib (80 nM) | Dinaciclib (20 nM) |
| 5g | - | 33 ± 04 | ||
| 5i | ~85-124 | 24 ± 02 | ||
| 5j | ~85-124 | 16 ± 02 |
Mechanisms of Apoptosis Induction
The antiproliferative effects of indole-2-carboxamide derivatives are closely linked to their ability to induce apoptosis, or programmed cell death. nih.gov Studies on a novel series of these compounds (5d , 5e , 5h , 5i , 5j , and 5k ) revealed their potent ability to trigger apoptotic pathways in cancer cells. nih.gov Similarly, 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives have also been shown to induce apoptosis. tandfonline.com
The mechanism of apoptosis induction involves the activation of caspases, a family of protease enzymes essential for cell disassembly. The most potent compounds were found to significantly activate caspase-3, a key executioner caspase. nih.govtandfonline.com Further investigation into the apoptotic cascade showed that these compounds also activate initiator caspases, including caspase-8 and caspase-9, indicating the involvement of both the extrinsic and intrinsic apoptotic pathways. nih.gov
| Compound | Effect on Caspase-3 | Effect on Cytochrome C | Effect on Bax/Bcl-2 Ratio | Effect on p53 |
|---|---|---|---|---|
| 5d | Activation | Increased (14-fold) | Increased | Upregulated |
| 5e | Activation | Increased (16-fold) | Increased | Upregulated |
| 5f | Activation | - | - | - |
| 5g | Activation | - | - | - |
| 5h | Activation | Increased (13-fold) | Increased | Upregulated |
Modulation of Gene Expression (e.g., Carbonic Anhydrase 9, Spleen Tyrosine Kinase)
The biological activities of indole-2-carboxamide analogs extend to the modulation of specific gene and protein expression involved in cellular signaling. One such target is the Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. nih.govosti.govnih.gov
Inhibitors of Syk have shown potential as therapeutics for allergic and inflammatory conditions. nih.gov Research into carboxamide-based Syk inhibitors has identified potent compounds, including those with an indole core structure. nih.govosti.gov For example, an indole-containing carboxamide, compound 8 , demonstrated significant intrinsic potency with a Syk IC₅₀ of 5 nM. nih.gov This inhibitory activity is attributed to the specific interactions within the kinase's hinge region, stabilized by the planar structure of the indole ring. nih.govosti.gov The development of such compounds highlights the potential of the indole-2-carboxamide scaffold in creating selective and potent kinase inhibitors for diseases like rheumatoid arthritis. nih.govosti.gov While direct modulation of Carbonic Anhydrase 9 by this compound analogs is not extensively documented in the provided sources, the focus remains on kinase inhibition.
Neuropharmacological and Central Nervous System Activities
Cannabinoid Receptor (CB1, CB2) Allosteric Modulation and Agonism
Indole-2-carboxamides have been identified as a significant class of allosteric modulators for the cannabinoid CB1 receptor, a G protein-coupled receptor abundant in the central nervous system. nih.govnih.gov Allosteric modulators offer a novel therapeutic approach by "fine-tuning" the receptor's function rather than directly activating or blocking it. nih.govnih.gov
Several 5-substituted indole-2-carboxamides, such as Org27569 , have been extensively studied. realmofcaring.org These compounds have been shown to positively modulate the binding of CB1 receptor agonists, meaning they enhance the binding of the natural ligands. realmofcaring.org For instance, two novel indole-2-carboxamides, ICAM-a and ICAM-b , were synthesized and found to enhance the binding of the CB1 agonist CP55,940. nih.govnih.govICAM-b , in particular, showed very strong positive cooperativity. nih.govnih.gov
Interestingly, while enhancing agonist binding, some of these modulators can display negative effects on G-protein coupling. nih.govnih.gov However, they can also induce biased signaling, for example, by promoting β-arrestin-mediated downstream activation of ERK signaling. nih.govnih.gov This biased signaling capability presents an opportunity to develop ligands that selectively activate desired pathways while avoiding others that may lead to unwanted side effects. The structure-activity relationship studies indicate that substitutions at the C5 position of the indole ring are crucial for their modulatory activity. unc.edu
Neuroprotective Effects in Experimental Models of Cognitive Dysfunction (e.g., Scopolamine-Induced Dementia)
Scopolamine is a substance used to create animal models of cognitive impairment and dementia, mimicking some aspects of Alzheimer's disease by blocking cholinergic pathways. nih.govfrontiersin.org An arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid, referred to as 5MeO , has been investigated for its neuroprotective effects in a scopolamine-induced dementia model in rats. nih.gov
The study demonstrated that 5MeO had a beneficial impact on different types of memory in behavioral tests. nih.gov It effectively restored brain-derived neurotrophic factor (BDNF) and acetylcholine levels in the hippocampus, which were reduced by scopolamine. nih.gov Furthermore, it normalized the activity of acetylcholine esterase (AChE), an enzyme that breaks down acetylcholine, which was elevated by scopolamine. nih.gov
One of the most significant effects of 5MeO was its ability to counteract the oxidative stress induced by scopolamine. nih.gov It achieved this by decreasing lipid peroxidation and increasing the activity of the antioxidant enzyme catalase. nih.gov These findings suggest that this 5-methoxy-indole-2-carboxamide derivative has potent neuroprotective properties, making it a compelling candidate for further investigation in the context of neurodegenerative diseases like Alzheimer's. nih.gov
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize monoamine neurotransmitters and their inhibition can be a therapeutic strategy for neurological disorders like Parkinson's disease and depression. nih.gov Several indole-based compounds have been evaluated as MAO inhibitors. nih.govebi.ac.ukresearchgate.net
Specifically, a series of N-substituted indole-based analogues have been designed and synthesized as potential MAO-B inhibitors. nih.govresearchgate.net Among these, compound 4e , N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, emerged as a potent and selective MAO-B inhibitor with an IC₅₀ value of 0.78 µM. nih.govresearchgate.net This compound also exhibited a high selectivity index (>120) for MAO-B over MAO-A. nih.govresearchgate.net
Kinetic studies revealed that compound 4e acts as a competitive inhibitor of MAO-B. nih.govresearchgate.net The structure-activity relationship analysis indicated that the substitution on the indole nitrogen and the nature of the carboxamide moiety are critical for the inhibitory activity and selectivity. ebi.ac.uk These findings highlight the potential of the indole carboxamide scaffold for developing new, selective MAO-B inhibitors for the treatment of neurodegenerative diseases. nih.govresearchgate.net
Antidiabetic Potential (Insights from 5-Methoxyindole-2-carboxylic Acid)
The therapeutic potential of 5-methoxyindole-2-carboxylic acid (MICA), a related analog of this compound, has been explored for its antidiabetic properties. nih.govresearchgate.net This compound is recognized as a potent hypoglycemic agent, with its primary mechanisms of action rooted in the liver and mitochondria. nih.govresearchgate.net
5-Methoxyindole-2-carboxylic acid (MICA) exerts a significant glucose-lowering effect by directly targeting and inhibiting gluconeogenesis in the liver. nih.govresearchgate.net Gluconeogenesis is the metabolic process by which glucose is generated from non-carbohydrate precursors, a pathway that is often overactive in diabetic states, leading to hyperglycemia. MICA intervenes in this pathway by blocking the carboxylation of pyruvate to form oxaloacetate, a critical step in the synthesis of glucose. researchgate.netdovepress.com This inhibition effectively reduces the liver's production of glucose, thereby contributing to lower blood glucose levels. nih.govresearchgate.net
Anti-inflammatory and Antioxidant Properties
Analogs of this compound have demonstrated notable anti-inflammatory and antioxidant activities in various preclinical studies. The core indole structure is a well-recognized scaffold in medicinal chemistry, known for a wide range of biological properties.
Research into 5-methoxyindole-2-carboxylic acid (MICA) has revealed its capacity to reduce oxidative stress, which is a key factor in its neuroprotective effects observed in stroke models. mdpi.commdpi.com This suggests an intrinsic antioxidant potential within the 5-methoxyindole framework.
Further studies have focused on creating derivatives to enhance these properties. For instance, two hydrazone derivatives of 5-methoxyindole-2-carboxylic acid were synthesized and evaluated for their radical scavenging capabilities. mdpi.comresearchgate.net The findings are summarized below:
| Compound | Derivative Type | Antioxidant Activity (Inhibition of Lecithin Peroxidation) | Reference Antioxidant (Melatonin) |
| 3a | 3,4-dihydroxybenzaldehyde hydrazone | 66.66% | 25.94% |
| 3b | 4-hydroxy-2-methoxybenzaldehyde hydrazone | 54.73% | 25.94% |
The 3,4-dihydroxy-substituted derivative, in particular, showed excellent radical scavenging properties across several model systems, indicating that substitution on the core structure can significantly influence antioxidant potency. mdpi.comresearchgate.net The antioxidant effects of indole-2-carboxamide derivatives are also supported by other studies, which have shown that certain substitutions on the indole ring can lead to potent inhibition of superoxide anions and lipid peroxidation. scilit.com
Hypolipidemic Effects in Animal Models
Certain N-substituted analogs of this compound have been identified as potent lipid-lowering agents in animal models of hyperlipidemia. researchgate.netnih.gov A study utilizing Triton WR-1339-induced hyperlipidemic rats investigated the effects of two novel compounds, BMI2C and DDMI2C. researchgate.netnih.gov
The administration of these compounds at a dose of 15 mg/kg body weight resulted in significant reductions in elevated plasma lipid levels. researchgate.net Specifically, both BMI2C and DDMI2C markedly reduced plasma triglyceride levels at 7 and 24 hours post-administration and total cholesterol levels after 24 hours. researchgate.net A noteworthy finding was the significant increase in high-density lipoprotein (HDL) cholesterol levels in the treated groups, suggesting a potential role in managing atherosclerosis. researchgate.netnih.gov
The results from this study are detailed in the table below, showcasing the percentage reduction in plasma lipids compared to the hyperlipidemic control group.
| Compound | Dose | Time Point | Triglyceride Reduction | Total Cholesterol Reduction |
| BMI2C | 15 mg/kg | 7 h | Significant | Not Reported |
| BMI2C | 15 mg/kg | 24 h | Significant | Significant |
| DDMI2C | 15 mg/kg | 7 h | Significant | Not Reported |
| DDMI2C | 15 mg/kg | 24 h | Significant | Significant |
These findings are consistent with other research on related indole-2-carboxamide structures. For example, studies on N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives also demonstrated potent triglyceride and total cholesterol-lowering activities in similar animal models. nih.gov This body of evidence indicates that the indole-2-carboxamide scaffold is a promising platform for the development of new hypolipidemic agents. nih.gov
Mechanism of Action Moa and Molecular Target Identification
Direct Interactions with Biological Macromolecules
The versatility of the 5-methoxy-1H-indole-2-carboxamide core allows it to interact with a range of biological macromolecules, including enzymes, receptors, and DNA. The nature of these interactions is fundamental to its pharmacological effects.
Derivatives of indole-2-carboxamide have been shown to directly bind to enzymes, modulating their activity. For instance, certain analogs function as allosteric modulators of the cannabinoid type 1 (CB1) receptor, indicating a direct but non-competitive binding interaction. acs.org The specific substitutions on the indole (B1671886) ring and the carboxamide side chain are crucial for determining the affinity and nature of these interactions. acs.org
Furthermore, some spirooxindole derivatives, which can be synthesized from indole precursors, have demonstrated the ability to act as dual DNA targeting agents and inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov This suggests a direct interaction with DNA, likely through intercalation or groove binding, in addition to enzymatic inhibition.
Receptor Binding and Downstream Signaling Pathways
The interaction of this compound derivatives with various receptors is a key aspect of their mechanism of action, leading to the modulation of downstream signaling pathways.
Indole-2-carboxamide derivatives have been extensively studied as allosteric modulators of the CB1 receptor. acs.org These compounds bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. This binding event can either enhance or diminish the effect of the orthosteric ligand, leading to a fine-tuning of receptor signaling. acs.org For example, certain indole-2-carboxamides have been identified as positive allosteric modulators of the CB1 receptor, enhancing ERK1/2 phosphorylation in a β-arrestin 1-sensitive manner. acs.org
The structural features of these molecules, such as the length of the alkyl chain at the C3-position of the indole ring and the nature of the substituent at the C5-position, significantly influence their binding affinity and cooperativity. acs.org
Differentiation between Allosteric Modulators and Orthosteric Ligands
A critical distinction in the mechanism of action of this compound derivatives lies in whether they act as allosteric modulators or orthosteric ligands. While orthosteric ligands directly compete with the endogenous ligand for the primary binding site, allosteric modulators bind to a different site, altering the receptor's conformation and its response to the orthosteric ligand. acs.org
Research on indole-2-carboxamides as inhibitors of the mycobacterial membrane protein large 3 (MmpL3) has confirmed their role as direct inhibitors, with resistance mutations mapping to the MmpL3 protein. keystonesymposia.orgnih.govresearchgate.net This direct interaction at the target protein is a hallmark of many potent inhibitors derived from this scaffold.
Ligand-Biased Signaling Studies
Ligand-biased signaling, where a ligand preferentially activates one signaling pathway over another downstream of the same receptor, is an emerging concept in pharmacology. Studies on indole-2-carboxamide derivatives have begun to explore this phenomenon. For instance, certain CB1 receptor allosteric modulators from this class have been shown to preferentially potentiate specific downstream signaling cascades, such as ERK1/2 phosphorylation. acs.org This biased signaling offers the potential for developing drugs with more specific effects and fewer side effects.
Enzymatic Inhibition Profiles
Derivatives of this compound have demonstrated inhibitory activity against a wide array of enzymes, highlighting the therapeutic potential of this chemical scaffold.
MmpL3: A significant area of research has focused on indole-2-carboxamides as inhibitors of MmpL3, a crucial transporter of mycolic acid precursors in Mycobacterium tuberculosis. keystonesymposia.orgnih.govresearchgate.netnih.gov These compounds show potent antimycobacterial activity, and their mechanism has been confirmed through the generation of resistant mutants with mutations in the mmpL3 gene. keystonesymposia.orgnih.gov
EGFR and CDK2: In the realm of cancer research, various 5-substituted-indole-2-carboxamides have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govtandfonline.comresearchgate.netnih.gov Some derivatives exhibit dual inhibitory activity against both wild-type and mutant forms of EGFR, as well as CDK2, making them promising candidates for anticancer drug development. nih.govtandfonline.comresearchgate.netnih.gov
DLDH: 5-methoxyindole-2-carboxylic acid (MICA), a closely related compound, has been identified as a reversible inhibitor of mitochondrial dihydrolipoamide (B1198117) dehydrogenase (DLDH). nih.govnih.gov This inhibition has been linked to neuroprotective effects against ischemic stroke injury. nih.govnih.gov
MAO: Indole-5-carboxamides have been discovered as highly potent and selective inhibitors of monoamine oxidase B (MAO-B). nih.govbiomedfrontiers.org Some of these compounds exhibit competitive and reversible inhibition, suggesting their potential in the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov
Factor Xa: While direct inhibition of Factor Xa by this compound itself is not extensively documented in the provided results, the indole scaffold is a common feature in many Factor Xa inhibitors, suggesting the potential for designing derivatives with this activity.
Transcriptional Regulation and Gene Expression Modulation
The biological activities of this compound and its analogs can also be attributed to their ability to modulate gene expression.
Inhibition of DLDH by 5-methoxyindole-2-carboxylic acid has been shown to upregulate the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1) through the Nrf2 signaling pathway. nih.gov This indicates an indirect effect on gene expression as a consequence of enzymatic inhibition.
Identification of Host Factors in Antiviral Action
While the primary focus of the research on this compound derivatives has been on their antibacterial and anticancer properties, the indole scaffold is also present in compounds with antiviral activity. The identification of host factors involved in their antiviral action is an area of ongoing investigation.
Data Tables
Table 1: Enzymatic Inhibition of 5-substituted-indole-2-carboxamide Derivatives
| Compound/Derivative | Target Enzyme | IC50 Value | Reference |
| (E)-5-chloro-3-(2-methoxyvinyl)-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide (5f) | EGFRWT | 68 nM | tandfonline.com |
| (E)-5-chloro-3-(2-methoxyvinyl)-N-(4-(pyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide (5g) | EGFRWT | 85 nM | tandfonline.com |
| (E)-5-chloro-3-(2-methoxyvinyl)-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide (5f) | EGFRT790M | 9.5 ± 2 nM | tandfonline.com |
| (E)-5-chloro-3-(2-methoxyvinyl)-N-(4-(pyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide (5g) | EGFRT790M | 11.9 ± 3 nM | tandfonline.com |
| 5-substituted-3-ethylindole-2-carboxamide (5g) | CDK2 | 33 ± 04 nM | researchgate.netnih.gov |
| 5-substituted-3-ethylindole-2-carboxamide (5c) | CDK2 | 46 ± 05 nM | researchgate.netnih.gov |
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) | MAO-B | 0.78 µM | nih.gov |
| 5-methoxyindole-2-carboxylic acid (MICA) | DLDH | Reversible Inhibitor | nih.govnih.gov |
Computational Chemistry and in Silico Modeling in 5 Methoxy 1h Indole 2 Carboxamide Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the structural basis of a ligand's biological activity. While specific docking studies targeting 5-methoxy-1H-indole-2-carboxamide are not extensively documented, a wealth of research on the broader indole-2-carboxamide scaffold provides a clear framework for how this molecule would be analyzed.
Docking algorithms predict the binding affinity of a ligand to a protein target, often expressed as a scoring function or estimated free energy of binding (kcal/mol). These scores help in ranking potential drug candidates. For the indole-2-carboxamide class, docking studies have been employed to predict their interaction with various biological targets. For instance, studies on a series of indole-2-carboxamide derivatives against human liver glycogen (B147801) phosphorylase a (HLGPa) demonstrated a good correlation between calculated interaction free energies and experimentally observed inhibitory activities, validating the predicted binding modes. nih.gov Similarly, computational docking was used to investigate the binding of 5-halo-indole-2-carboxamide derivatives within the active sites of protein kinases like EGFR, BRAFV600E, and VEGFR-2, helping to rationalize their antiproliferative effects. nih.govmdpi.com These examples show that docking is a reliable tool for predicting the binding potency of the indole-2-carboxamide scaffold.
Beyond predicting affinity, docking reveals the specific non-covalent interactions that stabilize the ligand-protein complex. For the indole-2-carboxamide scaffold, these interactions typically involve:
Hydrogen Bonding: The amide linker and the indole (B1671886) N-H group are common hydrogen bond donors or acceptors. In docking studies of N-arylsulfonyl-indole-2-carboxamides into fructose-1,6-bisphosphatase (FBPase), the sulfonamide group was identified as a key hydrogen bond donor/receptor. mdpi.com
Hydrophobic and Stacking Interactions: The bicyclic indole ring system frequently engages in hydrophobic and π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's binding pocket. Docking of a 5-chloro-indole-2-carboxamide derivative into the EGFR active site showed the indole moiety stacking between Phe583 and Trp531. mdpi.com
Halogen Bonds: When substituents are present, as in 5-haloindole derivatives, halogen bonds can form with protein backbone atoms, further anchoring the ligand. mdpi.com
These interactions are critical for the ligand's affinity and selectivity. A summary of key interactions for related indole-2-carboxamide compounds across different protein targets is presented below.
| Target Protein | Ligand Class | Key Interacting Residues | Interaction Types |
| EGFR mdpi.com | 5-Chloro-indole-2-carboxamide | Phe583, Trp531 | π-π Stacking |
| FBPase mdpi.com | N-Arylsulfonyl-indole-2-carboxamide | Met18, Gly21, Gly26, Leu30, Thr31 | Hydrogen Bonding, Hydrophobic Contacts |
| HLGPa nih.gov | Indole-2-carboxamide | (Not specified) | Hydrogen Bonding, Subsite Interactions |
| MmpL3 nih.gov | Indole-2-carboxamide | (Not specified) | General binding mode analysis |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is vital for assessing the stability of a predicted ligand-protein complex in a more realistic, solvated environment.
MD simulations are frequently used to refine and validate the results of molecular docking. A docked ligand-protein complex is subjected to a simulation lasting from nanoseconds to microseconds. The stability of the complex is assessed by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the simulation time suggests that the ligand remains securely in the binding pocket. This approach was used to study N-arylsulfonyl-indole-2-carboxamide derivatives, where MD simulations confirmed that the top virtual screening hits could bind stably to the FBPase enzyme in a dynamic environment. mdpi.com Such simulations provide crucial evidence that the interactions predicted by docking are maintained over time, increasing confidence in the proposed binding mode.
Density Functional Theory (DFT) Calculations for Molecular Structure and Interactions
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules with high accuracy. It is an essential tool for understanding the intrinsic properties of a compound.
While specific DFT studies on this compound are not prominent in the literature, extensive research on the closely related 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) establishes a clear methodological precedent. mdpi.com For MI2CA, DFT calculations have been used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule by finding the lowest energy structure.
Analyze Intermolecular Interactions: Model the formation of dimers and trimers, particularly the hydrogen bonding patterns that dictate crystal packing. In a study of a new MI2CA polymorph, DFT calculations accurately reproduced the cyclic dimer structure formed via double hydrogen bonds. mdpi.com
Correlate with Spectroscopic Data: Calculate theoretical vibrational frequencies (e.g., IR and Raman spectra) and compare them with experimental measurements. This correlation allows for precise assignment of spectral bands to specific molecular vibrations. mdpi.com
For example, DFT calculations (using the ωB97X-D functional and 6-31++G(d,p) basis set) for MI2CA provided theoretical vibrational frequencies that closely matched experimental infrared (IR) spectra, confirming the presence of specific hydrogen bonds and functional group vibrations. mdpi.com A similar DFT approach would be invaluable for analyzing the conformational preferences and spectroscopic features of this compound.
Table of Experimental vs. Calculated IR Frequencies for 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) Polymorph 2 (Data from Polak et al., 2024) mdpi.com
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |
| N-H stretching | 3342 | 3373 |
| C=O stretching | 1676 | 1687 |
| C-O stretching | 1259 | 1252 |
This comparative analysis demonstrates the power of DFT to validate experimental findings and provide a deeper understanding of molecular structure.
Elucidation of Intermolecular Forces (e.g., Hydrogen Bonds, C-H···O Interactions)
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in understanding the non-covalent interactions that govern the supramolecular architecture of 5-methoxy-1H-indole derivatives. These studies provide insights into the forces that stabilize the crystal structures of these compounds.
In a study on polymorphs of 5-methoxy-1H-indole-2-carboxylic acid, a closely related precursor, DFT calculations were performed to analyze intermolecular interactions. mdpi.comnih.gov The research highlighted the significant role of hydrogen bonds and C-H···O interactions in the spatial arrangement of the molecules. mdpi.comnih.gov For one polymorph, cyclic dimers were formed through double O−H⋯O hydrogen bonds. mdpi.comnih.gov Furthermore, interactions between the N-H group of the indole ring and the methoxy (B1213986) group, as well as C–H⋯O contacts, were found to be crucial in building the crystal structure. mdpi.com
Specifically, the N-H group of the indole ring consistently acts as a hydrogen bond donor. mdpi.com However, the acceptor atom differs between polymorphs. In one form, the oxygen atom of the methoxy group is the hydrogen bond acceptor, while in another, it is the oxygen of the carboxylic group. mdpi.com Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions, confirming the importance of N–H⋯O and C–H⋯O hydrogen bonds. nih.gov
For hydrazone derivatives of 5-methoxy-indole carboxylic acid, the presence of strong hydrogen bond donors (indole N-H, amide N-H, and O-H groups) and acceptors (C=O, imine N, and -OCH3 groups) leads to the formation of robust hydrogen bonding networks. mdpi.com These interactions, such as N–Hamide···O=C, O–H···O=C, and N–Hindole···O–CH3, along with C-H···π interactions, significantly contribute to the stability of the crystal lattice. mdpi.com
The following table summarizes the types of intermolecular forces identified in computational studies of 5-methoxy-1H-indole derivatives.
| Interaction Type | Donor | Acceptor | Significance |
| Hydrogen Bond | N-H (indole) | O (methoxy or carboxyl) | Crystal packing, formation of dimers and ribbons |
| Hydrogen Bond | O-H (carboxyl) | O (carboxyl) | Formation of cyclic dimers |
| C-H···O Interaction | C-H (aromatic/aliphatic) | O (methoxy/carbonyl) | Spatial arrangement of molecules |
| C-H···π Interaction | C-H | π-system (indole/phenyl) | Contributes to crystal stability |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic profile of a compound. Various computational models and software are employed to predict these properties for this compound and its analogs.
Studies on related indole derivatives have utilized these predictive tools. For instance, in the development of novel indole-based compounds, in silico ADME properties are often predicted to assess their drug-likeness. iaps.org.innih.gov These predictions help in identifying candidates with favorable pharmacokinetic profiles, such as good oral bioavailability and the ability to penetrate the central nervous system. nih.gov
For a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, in silico ADME and pharmacokinetic studies predicted a good safety and pharmacokinetic profile for the most active compounds. tandfonline.comnih.gov Similarly, for trifluoromethoxyphenyl indole-5-carboxamide analogs, a favorable ADME profile was predicted, indicating good solubility and minimal clearance in human liver microsomes. thesciencein.org
The table below presents a hypothetical in silico ADME profile for a generic this compound derivative, based on typical parameters evaluated in such studies.
| ADME Property | Predicted Value/Classification | Implication |
| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule of Five |
| LogP (Lipophilicity) | 1-3 | Good balance between solubility and permeability |
| Hydrogen Bond Donors | < 5 | Compliance with Lipinski's Rule of Five |
| Hydrogen Bond Acceptors | < 10 | Compliance with Lipinski's Rule of Five |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Good oral bioavailability |
| CYP450 Inhibition | Low | Reduced risk of drug-drug interactions |
| Human Intestinal Absorption | High | Good potential for oral absorption |
| Blood-Brain Barrier (BBB) Penetration | Variable | Depends on specific structural modifications |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogs.
While specific QSAR models for this compound are not extensively detailed in the provided context, the principles of QSAR are widely applied to indole derivatives. nih.gov For example, in a study of biphenyl (B1667301) carboxamide analogs with analgesic activity, a statistically significant QSAR model was developed. medcraveonline.com This model, based on a training set of compounds, was able to predict the biological activity of a test set with a good correlation coefficient, demonstrating the utility of the QSAR approach in designing novel therapeutic agents. medcraveonline.com
The development of a QSAR model typically involves the following steps:
Data Set Preparation: A series of compounds with known biological activities is selected.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.
For indole derivatives, QSAR studies can help in understanding the structural requirements for a particular biological activity. For instance, a 2D-QSAR study on novel 1H-3-indolyl derivatives as antioxidants helped in identifying the key structural features contributing to their activity. nih.gov
Advanced Research Topics and Future Directions for 5 Methoxy 1h Indole 2 Carboxamide
Polymorphism and Crystal Engineering Studies (Relevant to Precursors and Analogs)
The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence its stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key area of study. While direct studies on 5-methoxy-1H-indole-2-carboxamide are limited, research into its immediate precursor, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), provides crucial insights into the behavior of this structural class.
Characterization of Novel Polymorphic Forms
Recent research has successfully identified and characterized a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), designated as polymorph 2. mdpi.comnih.gov This discovery was made through the crystallization of MI2CA from an acetonitrile (B52724) solution. mdpi.com The new polymorph was thoroughly investigated using single-crystal X-ray diffraction, infrared spectroscopy, and density functional theory (DFT) calculations. nih.gov
The analysis revealed that polymorph 2 crystallizes in the monoclinic system with the space group P21/c. mdpi.comnih.gov A defining feature of this new form is the creation of cyclic dimers through double hydrogen bonds (O−H⋯O) between the carboxylic acid groups of two MI2CA molecules. mdpi.comnih.gov This stands in contrast to the previously known polymorph 1, which does not exhibit this cyclic dimer formation. mdpi.com In polymorph 2, the crystal structure is further stabilized by intermolecular hydrogen bonds between the indole's NH group and the oxygen atom of the methoxy (B1213986) group (N−H⋯O), as well as other C–H⋯O interactions. mdpi.comnih.gov
| Feature | Polymorph 1 (MI2CA) | Polymorph 2 (MI2CA) |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| Key Hydrogen Bonding | N–H⋯O (Carboxylic group) | O–H⋯O (Cyclic Dimer); N–H⋯O (Methoxy group) |
| Cyclic Dimer Formation | No | Yes |
Implications of Solid-State Structure on Biological Research
The existence of different polymorphic forms for a precursor like MI2CA has significant implications for the synthesis and biological evaluation of its derivatives, including this compound. The solid-state structure directly affects physicochemical properties such as melting point, solubility, and dissolution rate, which in turn can influence the compound's pharmacokinetic and pharmacodynamic profile.
The hydrogen bonding patterns observed in MI2CA polymorphs are particularly noteworthy. The formation of stable cyclic dimers in polymorph 2, for instance, could lead to different solubility characteristics compared to polymorph 1. mdpi.com When using MI2CA as a starting material for synthesizing this compound, the choice of polymorph could potentially affect reaction kinetics and yield. Furthermore, understanding the intermolecular interactions, such as the N–H⋯O bonds, provides a blueprint for how these molecules pack in a solid state and can offer insights for designing analogs with desired solid-state properties. mdpi.comacs.org This field of crystal engineering is vital for developing drug candidates that are not only potent but also possess the physical characteristics required for consistent and effective formulation.
Multi-Target Drug Design Approaches for Enhanced Efficacy
The traditional "one-drug, one-target" paradigm is increasingly being supplemented by multi-target approaches, which aim to design single molecules that can modulate multiple biological targets involved in a disease's pathology. This strategy is particularly relevant in complex diseases like cancer. Indole-2-carboxamide derivatives have emerged as a versatile scaffold for developing such multi-target agents. mdpi.comnih.gov
Researchers have designed and synthesized novel series of indole-2-carboxamides that act as dual or multi-kinase inhibitors. mdpi.comrsc.orgelsevierpure.com For example, a series of indole-based derivatives were developed as potential multi-target antiproliferative agents, showing inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAFV600E kinase. mdpi.comnih.govnih.gov In one study, the most potent compound, Va , demonstrated superior inhibitory activity against EGFR compared to the reference drug erlotinib (B232) and also showed significant inhibition of BRAFV600E and VEGFR-2. mdpi.comnih.gov Another study focused on developing 5-substituted-indole-2-carboxamides as dual inhibitors of EGFR and Cyclin-Dependent Kinase-2 (CDK2), another key target in cancer. rsc.orgelsevierpure.com The most powerful compounds from this series, 5i and 5j , were identified as potential dual EGFR/CDK2 inhibitors. rsc.orgelsevierpure.com
These multi-target strategies offer the potential for enhanced therapeutic efficacy, reduced likelihood of drug resistance, and improved patient outcomes by simultaneously disrupting multiple signaling pathways essential for tumor growth and survival. nih.gov
| Compound Series | Targets | Most Potent Analogs | Key Findings |
|---|---|---|---|
| Indole-based derivatives (Va-i) | EGFR, BRAFV600E, VEGFR-2 | Va | Showed higher EGFR inhibitory activity (IC50 = 71 nM) than erlotinib (IC50 = 80 nM). mdpi.comnih.gov |
| 5-substituted-indole-2-carboxamides (5a-k, 6a-c) | EGFR, CDK2 | 5i, 5j | Identified as potent dual inhibitors of both EGFR and CDK2. rsc.orgelsevierpure.com |
| Indole-2-carboxamides (5a-k, 6a-c, 7) | EGFR, CDK2 | 5e, 5h, 5k | Demonstrated superior CDK2 inhibition (IC50 values of 13, 11, and 19 nM) compared to the reference dinaciclib (B612106) (IC50 = 20 nM). nih.gov |
Prodrug Strategies for Improved Pharmacokinetic Profiles
A significant challenge in drug development is overcoming poor physicochemical and pharmacokinetic properties of promising lead compounds, such as low solubility or rapid metabolism. rsc.orgnih.gov The prodrug approach, where a biologically inactive derivative is designed to undergo transformation in the body to release the active parent drug, is a powerful strategy to mitigate these issues. rsc.orgnih.govnih.gov
For indole-based compounds, which can sometimes suffer from poor solubility or metabolic instability, prodrug strategies are highly relevant. nih.govnih.gov For instance, research on the indole (B1671886) derivative NSC-743380, which is prone to forming inactive dimers, led to the synthesis of a prodrug named oncrasin-266 . nih.gov This prodrug was more stable and, upon administration, released the active parent compound, leading to improved pharmacokinetic properties and reduced acute toxicity in animal models. nih.gov
The core principles of prodrug design involve temporarily modifying the active molecule to enhance properties like water solubility, membrane permeability, or stability. rsc.orgnih.gov This strategy can be applied to the this compound scaffold to:
Enhance Solubility: Attaching a polar moiety (like a phosphate (B84403) or amino acid) to the indole nitrogen or another suitable position could increase aqueous solubility for parenteral formulations.
Improve Permeability: Masking polar groups with lipophilic promoieties can enhance absorption across the gastrointestinal tract for oral delivery. nih.gov
Achieve Targeted Delivery: By linking the drug to a ligand that is recognized by specific transporters or enzymes overexpressed in tumor cells, a prodrug can be selectively activated at the site of action, thereby increasing efficacy and reducing systemic toxicity. nih.gov
These strategies demonstrate the potential to optimize the therapeutic profile of this compound and its analogs, making them more viable as clinical candidates. nih.gov
Exploration of Novel Analogs for Undiscovered Therapeutic Applications
The this compound scaffold is a fertile ground for synthetic modification to explore a wide array of therapeutic applications. nih.govnih.govmdpi.com Medicinal chemists have created extensive libraries of analogs by altering substituents on the indole ring, the carboxamide nitrogen, and other positions to probe structure-activity relationships (SAR) and discover novel biological activities. nih.govnih.govnih.gov
Research has yielded analogs with potent activity in various disease areas:
Antitubercular Activity: Indole-2-carboxamides have been identified as a highly promising class of agents against Mycobacterium tuberculosis. nih.govnih.gov Studies revealed that substitutions at the 4- and 6-positions of the indole ring could significantly improve metabolic stability, while modifications to the amide portion influenced potency. nih.gov For example, the 4-methoxyindole (B31235) analogue 8b showed a twofold enhancement in activity compared to its 5-methoxy counterpart 8c . nih.gov
Anticancer Activity: Beyond the multi-target approaches discussed earlier, numerous indole-2-carboxamide analogs have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. yu.edu.jotandfonline.com Modifications often focus on the N-substituent of the carboxamide. For instance, a series of (E)-5-chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamides showed potent activity as dual inhibitors of wild-type and mutant EGFR. tandfonline.com
Antiparasitic Activity: In the search for treatments for neglected tropical diseases, 1H-indole-2-carboxamides have been explored for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease. acs.orgnih.gov SAR studies showed that small, electron-donating groups at the 5-position of the indole, such as a methoxy group (compounds 6 and 7 ), conferred good potency. acs.orgnih.gov
TRPV1 Agonism: Novel indole-2-carboxamides have been designed as agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for pain and inflammatory disorders. mdpi.com
This broad exploration highlights the versatility of the indole-2-carboxamide scaffold and suggests that further diversification could uncover treatments for a wide range of human diseases. ijpsr.comresearchgate.net
| Analog Class | Therapeutic Target/Application | Key Structural Modifications | Example Compounds | Reported Activity |
|---|---|---|---|---|
| Substituted Indole-2-carboxamides | Antituberculosis | Substitution on indole ring (4- and 5-positions) | 8b (4-methoxy), 8c (5-methoxy) | Compound 8b showed 2-fold higher activity than 8c, suggesting positional importance of the methoxy group. nih.gov |
| (E)-5-chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamides | Anticancer (EGFR inhibitors) | N-phenethyl substituents on the carboxamide | 5f, 5g | Potent inhibitory activity against mutant EGFRT790M, comparable to the drug osimertinib. tandfonline.com |
| 5-substituted-1H-indole-2-carboxamides | Anti-Trypanosoma cruzi (Chagas Disease) | Small electron-donating groups at C5 | 6 (5-methoxy), 7 (5-methoxy) | Showed good potency (pEC50 > 5.4) against T. cruzi amastigotes. acs.orgnih.gov |
| N-substituted Indole-2-carboxamides | TRPV1 Agonism (Pain/Inflammation) | N-methylation of the indole ring | N-methylated analogs | N-methylated analogs performed significantly better than their -NH counterparts. mdpi.com |
Synergistic Research Endeavors through Academic and Public-Private Partnerships
The journey of a chemical compound from a laboratory curiosity to a marketed therapeutic is a long, complex, and expensive process that often exceeds the capacity of any single entity. Public-Private Partnerships (PPPs) have become a cornerstone of modern pharmaceutical research, creating a collaborative ecosystem to accelerate drug discovery and development. azolifesciences.comworldscientific.com These partnerships bring together the strengths of different sectors: the foundational research and innovation from academia, the drug development expertise and resources of private industry, and the funding and oversight from public institutions like government agencies and philanthropic foundations. cambridge.orgnih.gov
For a specialized area like the development of indole derivatives, PPPs can be particularly impactful. worldscientific.com
Accelerating Early-Stage Research: Academic labs often excel at synthesizing novel analogs and performing initial biological screening. Partnerships with industry can provide access to high-throughput screening platforms, compound libraries, and funding to move promising hits forward. azolifesciences.com
Addressing Neglected Diseases: PPPs are crucial for developing treatments for diseases that lack significant commercial potential, such as many tropical diseases. worldscientific.com Organizations like the Drugs for Neglected Diseases initiative (DNDi) collaborate with pharmaceutical companies and academic centers to advance compounds like the anti-Trypanosoma cruzi indole-2-carboxamides. nih.govcambridge.org
Sharing Risk and Resources: The high cost and high failure rate of drug development are significant bottlenecks. azolifesciences.com PPPs allow for the pooling of financial resources, scientific expertise, and infrastructure, which de-risks projects and allows for the pursuit of more innovative but challenging therapeutic strategies. azolifesciences.comcambridge.org
Bridging the "Valley of Death": There is a well-known gap between promising basic research and the clinical development attractive to large pharmaceutical companies. PPPs can provide the necessary funding and translational expertise to bridge this "valley of death," ensuring that innovative science is translated into tangible health solutions. commonwealthfund.org
Future progress in realizing the full therapeutic potential of this compound and its related compounds will likely depend on such synergistic endeavors that unite diverse stakeholders toward the common goal of advancing human health. azolifesciences.comnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-methoxy-1H-indole-2-carboxamide derivatives?
- Methodological Answer : Derivatives are synthesized via nucleophilic substitution of ethyl-5-methoxy-1H-indole-2-carboxylate with amines (e.g., 4-aminobenzophenone) in DMF using sodium methoxide as a base. Post-reaction purification involves silica gel chromatography (Rf = 0.68) or Combiflash systems (0–30% ethyl acetate/hexane). Yields typically range up to 65%, with structural validation via MS, IR, NMR, and elemental analysis .
Q. Which analytical techniques are essential for characterizing this compound derivatives?
- Methodological Answer : Comprehensive characterization requires:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity.
- HRMS for molecular weight validation.
- X-ray crystallography (e.g., using SHELXL for refinement) to resolve crystal structures and intermolecular interactions.
- IR spectroscopy to identify functional groups like carboxamide bonds .
Q. How are physicochemical properties (e.g., solubility, stability) assessed for indole-2-carboxamide derivatives?
- Methodological Answer : Stability is evaluated under controlled storage conditions (e.g., inert atmosphere, -20°C). Solubility profiles are determined in solvents like DMSO or ethanol, with HPLC used to monitor degradation. Note: Limited data on basic properties (melting point, vapor pressure) necessitates empirical determination .
Advanced Research Questions
Q. What experimental models are used to evaluate the lipid-lowering efficacy of this compound derivatives?
- Methodological Answer : Hyperlipidemia is induced in rats via intraperitoneal Triton WR-1339 (200 mg/kg). Test compounds (e.g., BMI2C, DDMI2C) are administered orally (15 mg/kg), with plasma triglycerides, total cholesterol, and HDL levels measured at 7 h and 24 h post-dose. Statistical analysis (ANOVA) identifies significant reductions in triglycerides (up to 50%) and increased HDL .
Q. How do structural modifications at the indole 3-position influence biological activity?
- Methodological Answer : Introducing substituents like ethyl or hexyl groups at the 3-position (e.g., 5-chloro-3-ethyl derivatives) alters hydrophobicity and target engagement. Photoactivatable groups (e.g., azido) enable covalent binding studies. Activity is assessed via in vitro assays (e.g., enzyme inhibition) and cross-validated with in vivo models to establish structure-activity relationships (SAR) .
Q. What strategies resolve contradictions in reported biological efficacies of indole-2-carboxamide analogs?
- Methodological Answer : Discrepancies may arise from variations in:
- Experimental design (e.g., dosing schedules, animal strains).
- Compound purity (validate via Combiflash chromatography).
- Pharmacokinetic factors (e.g., bioavailability, metabolic stability).
Cross-study comparisons should standardize protocols and include negative controls .
Methodological Challenges
Q. How are crystallographic data for indole-2-carboxamide derivatives refined and validated?
- Methodological Answer : SHELX programs (e.g., SHELXL) refine X-ray diffraction data. Key steps include:
- Data integration (SAINT, APEX3).
- Structure solution via direct methods (SHELXS).
- R-factor minimization (< 0.05 for high-resolution data).
Hydrogen bonding and π-π stacking interactions are analyzed using Mercury software .
Q. What are the limitations in synthesizing photoactivatable indole-2-carboxamide probes?
- Methodological Answer : Challenges include:
- Low yields in azide coupling reactions (optimize stoichiometry, use Cu(I) catalysts).
- Photostability issues during UV activation (test under inert conditions).
- Purification complexity (employ orthogonal chromatography).
HRMS and NMR ensure functional group integrity post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
